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Compound of Interest

Compound Name: H-Met-Gly-Met-OH

CAS No.: 14486-10-3

Cat. No.: B1439046 Get Quote

Abstract & Scientific Context
The tripeptide H-Met-Gly-Met-OH serves as a critical model system for studying sulfur

chemistry in proteomics, particularly methionine oxidation and metal binding. Unlike standard

aliphatic peptides, MGM exhibits complex fragmentation behavior due to the labile thioether

side chains of its two methionine residues.

Reliable identification requires distinguishing between backbone amide cleavage (generating b-

and y-ions) and side-chain neutral losses (characteristic of Methionine). This guide provides a

validated protocol for sequencing MGM using ESI-MS/MS, with specific focus on differentiating

native Methionine from its oxidative artifacts (Met-Sulfoxide).

Chemical Properties & Mass Calculations
Before MS analysis, exact mass targets must be established.
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Property Value Notes

Formula
Two Sulfur atoms present.[1]

[2][3][4][5][6][7][8]

Monoisotopic Mass 337.1130 Da

Calculated using C=12.00000,

H=1.00783, N=14.00307,

O=15.99491, S=31.97207.

Precursor Ion [M+H]⁺ 338.1203 Da Primary target for isolation.

Doubly Charged [M+2H]²⁺ 169.5638 Da

May be observed but singly

charged dominates for

tripeptides.

Experimental Protocol
Sample Preparation
Methionine is highly susceptible to oxidation (+16 Da) during handling.[6]

Solvent: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Concentration: Prepare a 1 µM working solution.

Pre-Analysis Check: Avoid vortexing aggressively to minimize air oxidation. If oxidation is

suspected (peak at m/z 354.12), add 10 mM DTT or TCEP to reduce Met-Sulfoxide back to

Met.

LC-MS/MS Parameters (Q-TOF / Orbitrap)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Flow Rate: Direct infusion (5 µL/min) or LC (0.3 mL/min).

Isolation Window: 1.0 Da (centered on m/z 338.1).

Collision Energy (CE):

Low CE (10-15 eV): Preserves side chains; maximizes b/y ions.
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High CE (25-35 eV): Induces diagnostic immonium ions and internal fragments.[9]

Fragmentation Analysis (Results & Discussion)
The MS/MS spectrum of H-Met-Gly-Met-OH is defined by a competition between standard

backbone fragmentation and Methionine-specific side-chain losses.

Backbone Fragmentation (Sequence Ions)
The nomenclature follows Roepstorff and Fohlman (b-ions retain N-terminus, y-ions retain C-

terminus).

y-Ion Series (C-terminal retention):

y₁ (Met):m/z150.06. (Met residue 131.04 + H₂O + H⁺). This is often the base peak.

y₂ (Gly-Met):m/z207.08. (Gly 57.02 + Met 131.04 + H₂O + H⁺).

b-Ion Series (N-terminal retention):

b₂ (Met-Gly):m/z188.06. (Met 131.04 + Gly 57.02).

b₁ (Met):m/z 131.04. Note: b₁ ions are thermodynamically unstable and typically degrade

into a₁ ions.

a₁ (Met):m/z103.05. (b₁ - CO).

Methionine-Specific Neutral Losses
Methionine residues introduce unique "satellite" peaks that act as diagnostic markers.

Loss of Methanethiol (

, -48 Da):

Observed from the precursor or b/y ions.

[M+H - 48]⁺:m/z290.12.
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Mechanism:[3][10][11] Nucleophilic attack by the amide oxygen on the side chain

-carbon.

Loss of Sulfenic Acid (

, -64 Da):

Diagnostic for Oxidation: If you see a loss of 64 Da from a precursor of m/z 354, the

sample is oxidized. In native MGM (m/z 338), this loss is absent.

Diagnostic Immonium Ions
High-energy collision yields immonium ions (

) representing individual amino acids.

Met Immonium:m/z104.05 (Dominant).

Gly Immonium:m/z 30.03 (Low intensity).

Visualization of Fragmentation Pathways[12][13]
The following diagram illustrates the primary dissociation pathways for H-Met-Gly-Met-OH,

mapping the precursor to its constituent ions.

[M+H]+ Precursor
m/z 338.12

b2 Ion (Met-Gly)
m/z 188.06

y1 Loss

y2 Ion (Gly-Met)
m/z 207.08

b1 Loss

y1 Ion (Met)
m/z 150.06

b2 Loss

[M+H - CH3SH]+
m/z 290.12

-48 Da (Side Chain)

a1 Ion (Met)
m/z 103.05

-85 Da (Gly+CO)

Met Immonium
m/z 104.05

-46 Da (H2O+CO)
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Figure 1: Fragmentation tree of H-Met-Gly-Met-OH. Green nodes indicate primary sequence

ions; Red nodes indicate internal/immonium ions; Yellow nodes indicate Methionine-specific

neutral losses.

Summary of Diagnostic Ions
Use this table to validate your spectrum.

Ion Type
Fragment
Composition

Theoretical m/z
Relative Intensity
(Est.)

Precursor [M+H]⁺ 338.1203 100% (if not fully frag.)

Neutral Loss [M+H]⁺ - 290.1200 Medium

y₂ Gly-Met 207.0803 High

b₂ Met-Gly 188.0619 Medium

y₁ Met 150.0589
High (Base Peak

Candidate)

Immonium Met Side Chain 104.0534 High (at High CE)

a₁ Met (N-term) 103.0500 Low

Troubleshooting & Quality Control
Artifact Check: If m/z 354.12 is observed, the N-terminal or C-terminal Met has oxidized to

Methionine Sulfoxide.

Correction: Prepare fresh samples using degassed solvents.

Isobaric Interference: Distinguish a₁ (103.05) from Met-Immonium (104.05). High-resolution

instruments (R > 20,000) will resolve these easily. On low-res instruments, they may merge

into a broad peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation
Analysis of H-Met-Gly-Met-OH]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439046#mass-spectrometry-fragmentation-
patterns-of-h-met-gly-met-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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